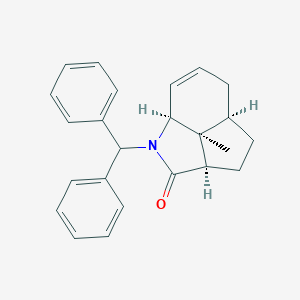

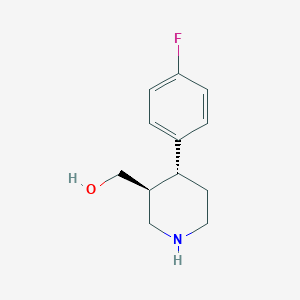

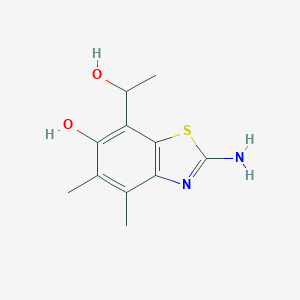

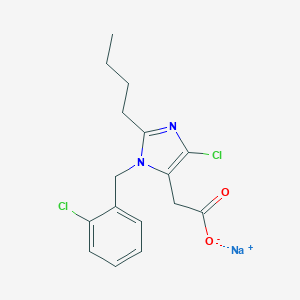

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

- Several studies have reported the synthesis of related piperidinyl methanols. For example, Prasad et al. (2018) describe the synthesis of a similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, using a base-catalyzed reaction (Prasad et al., 2018).

Molecular Structure Analysis

- The molecular structure of related compounds has been characterized using techniques like X-ray diffraction. For instance, Prasad et al. (2007) investigated 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealing a monoclinic crystal structure (Prasad et al., 2007).

Chemical Reactions and Properties

- Piperidinyl methanols typically show interesting chemical behaviors due to their functional groups. The studies, however, do not provide detailed information on the specific chemical reactions for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.

Physical Properties Analysis

- The physical properties of these compounds, including their crystal structure and stability, have been detailed in several studies. Karthik et al. (2021) conducted thermal and structural studies on a similar compound, providing insights into its stability and molecular interactions (Karthik et al., 2021).

Chemical Properties Analysis

- The chemical properties, such as reactivity and molecular interactions, of piperidinyl methanols are complex and are often studied using techniques like Hirshfeld surface analysis, as seen in Prasad et al. (2018) (Prasad et al., 2018).

Applications De Recherche Scientifique

The compound "((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol" has been identified as a degradation impurity of Paroxetine Hydrochloride Hemihydrate, an active pharmaceutical ingredient (API). This identification was part of a study focused on understanding the chemical stability of Paroxetine. Through the use of high-performance liquid chromatography (HPLC), two unknown impurities were detected in stressed samples of the API. The specific compound was isolated using column purification from samples degraded by hydrochloric acid and hydrogen peroxide. Spectral data for this impurity were collected, utilizing two-dimensional nuclear magnetic resonance spectroscopy (2D-NMR) and mass spectrometry (MS), which facilitated its characterization. This study underscores the importance of detailed chemical analysis in identifying and understanding the by-products of pharmaceutical degradation processes, which is crucial for quality control and ensuring the safety and efficacy of pharmaceutical compounds (Munigela et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOPBHBOBJYXTD-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925050 | |

| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | |

CAS RN |

125224-43-3 | |

| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol in pharmaceutical chemistry?

A1: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol serves as a vital building block in the synthesis of paroxetine []. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating conditions like depression and anxiety disorders. This compound's specific stereochemistry (3S,4R) is crucial for the pharmacological activity of paroxetine.

Q2: How is ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol identified and characterized in a laboratory setting?

A2: Advanced analytical techniques are employed to identify and characterize ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. These include:

- Nuclear Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the compound's structure, including the connectivity and spatial arrangement of atoms. Two-dimensional NMR (2D-NMR) is particularly useful for resolving complex structures [].

- Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, which helps determine the compound's molecular weight and identify any fragments [].

- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies different compounds in a mixture based on their chemical properties. It is frequently used to assess the purity of synthesized ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol and detect any impurities [].

Q3: Can ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol degrade, and if so, what are the implications?

A3: Yes, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol can degrade under certain conditions, such as exposure to hydrochloric acid or hydrogen peroxide []. This degradation can lead to the formation of impurities like (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine []. The presence of such impurities can impact the quality, safety, and efficacy of the final drug product, paroxetine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)